An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-methyl-pyridine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-methyl-pyridine Hydrochloride
This guide provides a comprehensive overview of the known and anticipated physical properties of 3-Fluoro-5-methyl-pyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven methodologies for in-house characterization. Given the limited availability of published data for this specific salt, this guide emphasizes the experimental workflows required to elucidate its key physical characteristics, ensuring scientific integrity and empowering researchers to generate reliable data.
Introduction: The Significance of Fluorinated Pyridines
3-Fluoro-5-methyl-pyridine hydrochloride belongs to the class of fluorinated pyridine derivatives, a group of compounds of significant interest in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The methyl group further modulates these properties. As an intermediate, 3-Fluoro-5-methyl-pyridine is a valuable building block in the synthesis of more complex molecules.[1] The hydrochloride salt form is often utilized to improve solubility and handling of the parent compound.
This guide will first present the available data for 3-Fluoro-5-methyl-pyridine and its hydrochloride salt, followed by detailed experimental protocols for the determination of its key physical properties.
Core Physical Properties: A Data-Driven Overview
While comprehensive experimental data for 3-Fluoro-5-methyl-pyridine hydrochloride is not extensively reported in the public domain, we can compile the known information for the parent compound and the hydrochloride salt from various chemical suppliers and databases.
| Property | 3-Fluoro-5-methyl-pyridine | 3-Fluoro-5-methyl-pyridine hydrochloride | Data Source |
| CAS Number | 407-21-6 | 1373223-28-9 | [1][2] |
| Molecular Formula | C₆H₆FN | C₆H₇ClFN (C₆H₆FN·HCl) | [1][2] |
| Molecular Weight | 111.12 g/mol | 147.58 g/mol | [1][2] |
| Appearance | Colorless to slight yellow liquid | Expected to be a crystalline solid | [1] |
| Melting Point | Not applicable (liquid at room temp) | Data not available | |
| Boiling Point | Data not available | Not applicable (salt) | |
| Solubility | Data not available | Expected to be soluble in polar solvents |
Experimental Workflows for Physical Property Determination
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of 3-Fluoro-5-methyl-pyridine hydrochloride.
Molecular Structure and Workflow Visualization
To provide a clear visual representation of the compound and the experimental process, the following diagrams are provided.
Caption: Molecular Structure of 3-Fluoro-5-methyl-pyridine Hydrochloride.
Caption: Experimental workflow for determining physical properties.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Protocol:
-
Sample Preparation:
-
Instrumentation:
-
Measurement:
-
Place the capillary tube into the heating block of the apparatus.
-
Set the starting temperature to approximately 20°C below the estimated melting point.
-
Heat at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[4]
-
Perform the measurement in triplicate to ensure reproducibility.
-
Solubility Assessment
Determining the solubility in various solvents is crucial for applications in drug formulation and reaction chemistry.
Protocol:
-
Solvent Selection:
-
Choose a range of solvents with varying polarities, such as water, ethanol, methanol, dichloromethane, and acetone.
-
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of 3-Fluoro-5-methyl-pyridine hydrochloride to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.[6]
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Express the solubility in terms of mg/mL or mol/L.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The formation of the hydrochloride salt will cause a downfield shift of the proton signals, particularly those on the pyridine ring, due to the increased positive charge on the nitrogen atom.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[9]
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt will show characteristic peaks for the pyridine ring, the C-F bond, the methyl group, and the N-H⁺ bond.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix a small amount (1-2 mg) of 3-Fluoro-5-methyl-pyridine hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.
-
Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
-
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-Fluoro-5-methyl-pyridine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide provides a framework for understanding and determining the physical properties of 3-Fluoro-5-methyl-pyridine hydrochloride. While some fundamental data is available, a comprehensive characterization requires experimental investigation. The detailed protocols outlined herein offer a reliable and scientifically sound approach for researchers to generate the necessary data for their specific applications in drug discovery and chemical synthesis.
References
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Experiment 1 - Melting Points. (n.d.). Retrieved from University of Missouri-St. Louis. [Link]
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4.3: Melting Point Determination Procedure. (2020, August 25). Chemistry LibreTexts. [Link]
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Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]
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Sample preparation for FT-IR. (n.d.). Retrieved from University of the West Indies. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
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Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group. [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018, July 2). World Health Organization. [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. [Link]
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2.2: Solubility Lab. (2021, September 11). Chemistry LibreTexts. [Link]
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fourier transform infrared spectroscopy. (n.d.). Retrieved from Missouri University of Science and Technology. [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
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Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). The Royal Society of Chemistry. [Link]
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Lecture 13: Experimental Methods. (2011, March 29). Eugene E. Kwan. [Link]
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3-Fluoro-5-methylpyridine. (n.d.). PubChem. [Link]
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3-Fluoro-5-methyl-pyridine hydrochloride. (n.d.). Beijing Xinheng Research Technology Co., Ltd. [Link]
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3-Fluoro-5-methyl-pyridine hydrochloride, 97% Purity, C6H7ClFN, 25 grams. (n.d.). CP Lab Safety. [Link]
-
CAS No : 1007089-84-0 | Chemical Name : 3-Chloromethyl-5-methylpyridine Hydrochloride. (n.d.). Pharmaffiliates. [Link]
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(Structure of free base)